molecular formula C17H24N2O3S B486558 1-{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-3,5-dimethylpyrazole CAS No. 957510-57-5

1-{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-3,5-dimethylpyrazole

Cat. No.: B486558
CAS No.: 957510-57-5
M. Wt: 336.5g/mol
InChI Key: RTSKSHXLZXHNAD-UHFFFAOYSA-N
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Description

1-{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-3,5-dimethylpyrazole is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. This particular compound features a sulfonyl group and various alkyl substituents, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-3,5-dimethylpyrazole typically involves the reaction of appropriate substituted hydrazines with electron-deficient alkenes or alkynes. One common method is the cycloaddition of N-arylhydrazones with nitroolefins, which allows for the regioselective formation of 1,3,5-trisubstituted pyrazoles . The reaction conditions often include the use of catalysts such as silver or copper, and the reactions are typically carried out under mild conditions with good yields .

Industrial Production Methods

Industrial production of this compound may involve multistep synthesis starting from readily available starting materials. The process may include steps such as sulfonation, alkylation, and cyclization. The use of green chemistry principles, such as solvent-free reactions and environmentally benign catalysts, is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-3,5-dimethylpyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles such as amines or thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole or aromatic ring .

Scientific Research Applications

1-{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-3,5-dimethylpyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-3,5-dimethylpyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylphenyl)sulfonyl-3,5-dimethylpyrazole
  • 1-(2-Ethoxyphenyl)sulfonyl-3,5-dimethylpyrazole
  • 1-(2-Methyl-4-ethylphenyl)sulfonyl-3,5-dimethylpyrazole

Uniqueness

1-{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-3,5-dimethylpyrazole is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of the ethoxy and propan-2-yl groups, along with the sulfonyl and pyrazole moieties, provides a distinct structural framework that can lead to unique interactions with molecular targets and potentially novel applications .

Properties

CAS No.

957510-57-5

Molecular Formula

C17H24N2O3S

Molecular Weight

336.5g/mol

IUPAC Name

1-(2-ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-3,5-dimethylpyrazole

InChI

InChI=1S/C17H24N2O3S/c1-7-22-16-8-12(4)15(11(2)3)10-17(16)23(20,21)19-14(6)9-13(5)18-19/h8-11H,7H2,1-6H3

InChI Key

RTSKSHXLZXHNAD-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2C(=CC(=N2)C)C

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2C(=CC(=N2)C)C

Origin of Product

United States

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